7-Methoxyindolin-2-one

Description

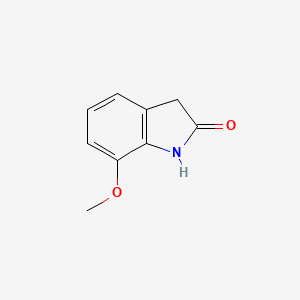

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQCUXBFROFCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499841 | |

| Record name | 7-Methoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-20-9 | |

| Record name | 7-Methoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxyindolin-2-one

<

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis and characterization of 7-Methoxyindolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indolin-2-one scaffold is a well-established "privileged structure," recognized as a core component in numerous kinase inhibitors that play crucial roles in cellular signaling pathways implicated in diseases such as cancer.[1] This document outlines a robust synthetic pathway, details the underlying reaction mechanisms, and presents a thorough characterization of the title compound using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound, also known as 7-methoxyoxindole, belongs to the indole family of heterocyclic compounds. The indole framework is a common motif in a wide range of biologically active molecules, including natural products and pharmaceuticals.[2][3] The strategic placement of a methoxy group at the 7-position can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it an attractive starting point for the synthesis of novel drug candidates.[2] Derivatives of this compound have been investigated for their potential as anti-inflammatory, analgesic, and antidepressant agents, as well as for their applications in targeting neurological disorders and cancer therapies.[2][4]

The indolin-2-one core is particularly noteworthy for its prevalence in compounds designed to inhibit protein kinases.[1] By understanding the synthesis and properties of this compound, researchers can effectively utilize this scaffold to develop new therapeutic agents with enhanced potency and selectivity.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted aniline derivative. The following section details a well-established protocol, emphasizing the rationale behind the selection of reagents and reaction conditions.

Proposed Synthetic Pathway: A Domino Reaction Approach

A modern and efficient approach to synthesizing indole derivatives involves a domino reaction of an appropriately substituted anisole with a nitrile. This method avoids the need for transition metal catalysts and often proceeds with high yields.[5]

The synthesis of this compound can be envisioned through a multi-step process, often starting from more readily available precursors. A classic and versatile method for indole synthesis is the Fischer indole synthesis.[6][7][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[6][7]

DOT Diagram: Proposed Fischer Indole Synthesis Route

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

A-Z Guide to 7-Methoxyindolin-2-one: Physicochemical Properties, Spectroscopic Analysis, and Synthetic Insights

Section 1: Core Identity and Structural Framework

The indolin-2-one (or oxindole) core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and synthetic compounds with significant therapeutic applications.[1] Its rigid bicyclic structure provides a robust framework for introducing diverse functionalities, making it a focal point in medicinal chemistry for developing novel therapeutic agents, particularly in oncology and anti-inflammatory research.[2][3] This guide provides an in-depth technical analysis of 7-Methoxyindolin-2-one, a key derivative whose physicochemical properties are fundamental to its handling, characterization, and potential applications in drug discovery.

1.1. Compound Identification

Precise identification is the cornerstone of all chemical and biological research. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 7-methoxy-1,3-dihydro-2H-indol-2-one |

| Common Names | 7-Methoxyoxindole |

| CAS Number | 60966-55-4 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Canonical SMILES | COC1=CC=CC2=C1C(=O)NC2 |

1.2. Molecular Structure

The structure consists of a benzene ring fused to a pyrrolidinone ring, with a methoxy group (-OCH₃) substituent at the C7 position of the aromatic ring. This substitution pattern significantly influences the molecule's electronic properties and steric profile.

Caption: Chemical structure of this compound.

Section 2: Core Physicochemical Properties

A molecule's physicochemical properties are paramount as they dictate its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). These parameters are critical for assessing a compound's "drug-likeness" and potential for development.

| Property | Value / Description | Significance in Drug Development |

| Melting Point | 147-150°C | Indicates purity and lattice energy; affects solubility and dissolution rate.[4] |

| Boiling Point | 108-110°C at 0.3 mmHg | Relevant for purification by distillation under vacuum.[4][5] |

| Water Solubility | Predicted low; 0.71 g/L (for structural analog 7-Methoxy-1H-indole) | Crucial for bioavailability; low aqueous solubility can be a major hurdle in formulation and in vivo efficacy.[6][7] |

| Solubility Profile | Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). | Essential for selecting appropriate solvents for chemical reactions, purification, and formulation for biological assays.[8][9] |

| logP | 2.06 (for structural analog 7-Methoxy-1H-indole) | The octanol-water partition coefficient (logP) is a key indicator of lipophilicity, influencing membrane permeability and metabolic stability.[6] |

| pKa | ~16.5 (Amide N-H, predicted for analog 7-Methoxy-1H-indole) | The acidity of the N-H proton is vital for understanding its reactivity, particularly in N-alkylation reactions, and its hydrogen bonding potential.[6][7] |

| Appearance | Pale yellow to brown liquid or solid | Basic physical observation for material handling and quality control.[4][7] |

Section 3: Spectroscopic & Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

-

¹H NMR Insights: Proton NMR confirms the number of distinct protons and their neighboring environments. For this compound, the key expected signals are:

-

Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.5 ppm), corresponding to the protons at the C4, C5, and C6 positions. Their splitting patterns (doublets, triplets) are dictated by their coupling to adjacent protons, confirming the 1,2,3-trisubstituted pattern of the benzene ring.

-

Methoxy Protons (3H): A sharp singlet at approximately 3.8-4.0 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.[10]

-

Methylene Protons (2H): A singlet around 3.5 ppm, corresponding to the two protons of the CH₂ group at the C3 position of the indolinone ring.

-

Amide Proton (1H): A broad singlet, typically downfield (>8.0 ppm), for the N-H proton of the lactam. Its chemical shift can be highly dependent on solvent and concentration.

-

-

¹³C NMR Insights: Carbon NMR reveals the number of unique carbon environments.

-

Carbonyl Carbon (C2): A signal in the downfield region (~175-180 ppm), characteristic of a lactam carbonyl.

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six distinct signals in the aromatic region (~110-150 ppm). The carbon attached to the methoxy group (C7) will be significantly shifted downfield.

-

Methoxy Carbon: A signal around 55-60 ppm is the hallmark of a methoxy carbon.[11]

-

Methylene Carbon (C3): A signal in the aliphatic region, typically around 35-40 ppm.

-

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, especially for exchangeable protons like the N-H.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a ¹H spectrum using a standard pulse program. Subsequently, acquire a ¹³C spectrum. For enhanced structural confirmation, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) should be performed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals to determine proton ratios and analyze the splitting patterns and coupling constants to establish connectivity. Assign chemical shifts for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Key Vibrational Frequencies:

-

N-H Stretch: A moderate to sharp absorption band around 3200-3300 cm⁻¹, characteristic of the lactam N-H group.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic (CH₂ and CH₃) C-H bonds.

-

C=O Stretch (Lactam): A very strong, sharp absorption band in the range of 1680-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum and is highly diagnostic for the indolin-2-one core.

-

C=C Stretch (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong band typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions, confirming the presence of the methoxy group.

-

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is required.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

-

Expected Fragmentation: In Electron Ionization (EI) MS, the molecular ion peak (M⁺˙) at m/z = 163 would be expected. Key fragmentation pathways often involve:

-

Loss of CO: A common fragmentation for lactams, leading to a fragment at m/z = 135 ([M-CO]⁺˙).

-

Loss of a Methyl Radical: Cleavage of the methoxy group to lose a methyl radical (•CH₃), resulting in a fragment at m/z = 148 ([M-CH₃]⁺).

-

Retro-Diels-Alder (RDA) type reactions: The bicyclic system can undergo complex rearrangements.

-

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas through a capillary column, separating the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer and is ionized, typically by Electron Impact (EI) at 70 eV.

-

Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

Section 4: Chemical Reactivity and Synthetic Pathways

Understanding the reactivity of this compound is crucial for its use as a synthetic intermediate. The oxindole scaffold is known for several characteristic reactions.[12]

-

N-Functionalization: The lactam N-H is acidic enough (pKa ~16.5) to be deprotonated by a suitable base (e.g., NaH, K₂CO₃), allowing for subsequent alkylation or acylation at the nitrogen atom.[6][7]

-

C3-Functionalization: The C3 methylene position is flanked by a carbonyl group and an aromatic ring, making its protons acidic and susceptible to deprotonation. This allows for a wide range of reactions, including alkylation, aldol condensation, and Michael additions, which are foundational for building molecular complexity.[2]

-

Aromatic Ring Substitution: The electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution, although the directing effects can be complex.

A common synthetic approach to substituted indolin-2-ones involves the cyclization of an appropriate precursor. The diagram below outlines a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of indolin-2-one scaffolds.

Section 5: Relevance in Medicinal Chemistry

The indolin-2-one scaffold is a cornerstone in modern drug discovery, particularly as a privileged structure for kinase inhibitors.[1] Many approved drugs and clinical candidates, such as Sunitinib and Toceranib, are based on this core.[1] The rationale for its utility lies in its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases.[13][14]

The introduction of a methoxy group at the C7 position, as in this compound, serves several purposes:

-

Modulates Electronic Properties: The electron-donating nature of the methoxy group can influence the reactivity and binding affinity of the core scaffold.[15]

-

Improves Physicochemical Properties: It can impact solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's profile.

-

Provides a Vector for Further Modification: The methoxy group can be used as a handle for further synthetic elaboration.

Given the established anti-proliferative and anti-inflammatory activities of various indolin-2-one derivatives, this compound represents a valuable starting material and building block for the synthesis of new chemical entities targeting a range of diseases.[3][16]

References

Sources

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Divergent reactions of oxindoles with amino alcohols via the borrowing hydrogen process: oxindole ring opening vs. C3 alkylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Methoxy-1H-indole CAS#: 3189-22-8 [amp.chemicalbook.com]

- 5. 7-Methoxy-1H-indole | 3189-22-8 [chemicalbook.com]

- 6. 7-Methoxy-1H-indole(3189-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. soc.chim.it [soc.chim.it]

- 16. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of 7-Methoxyindolin-2-one: A Guide to Potential Biological Targets

An In-Depth Technical Guide

This document provides a comprehensive exploration of the potential biological targets for the compound 7-Methoxyindolin-2-one. As direct research on this specific molecule is nascent, this guide employs a rational, evidence-based approach, extrapolating from the well-established pharmacology of the parent indolin-2-one scaffold. The indolin-2-one core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, particularly in oncology.[1] Our analysis will therefore focus on the most probable target classes for this compound, grounded in the extensive research conducted on its structural analogs. We will delve into the causality behind experimental choices for target validation, providing field-proven protocols and frameworks for researchers in drug discovery.

Part 1: The Indolin-2-one Nucleus: A Potent Kinase-Inhibiting Scaffold

The indolin-2-one chemical framework is a cornerstone of modern kinase inhibitor design.[1] Its structure is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various protein kinases, leading to potent and often selective inhibition. The therapeutic success of drugs like Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, underscores the power of this scaffold in modulating kinase-driven signaling pathways.[2][3]

Receptor Tyrosine Kinases (RTKs): The Primary Frontier

Many indolin-2-one derivatives function as inhibitors of RTKs that are critical for angiogenesis, the process of forming new blood vessels, which is a hallmark of cancer.[2][3]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): The indolin-2-one core is considered an essential scaffold for the inhibition of the VEGFR family.[2] By blocking VEGFR signaling, these compounds inhibit endothelial cell proliferation and migration, thereby cutting off a tumor's blood supply. Sunitinib is a prominent example of a marketed drug that leverages this mechanism.[2]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): In concert with VEGFR inhibition, many indolin-2-one compounds also target PDGFRs. This dual inhibition can lead to a more comprehensive anti-angiogenic effect by targeting both endothelial cells and pericytes.

-

Tropomyosin Receptor Kinases (TRKs): A series of small-molecule indolin-2-one derivatives has demonstrated significant inhibitory activity against TRK enzymes.[4] This is a therapeutically important target, as TRK gene fusions are oncogenic drivers in a variety of cancers.[4]

The addition of a methoxy group at the 7-position of the indolin-2-one ring is a strategic chemical modification. This group can alter the compound's electronic properties and steric profile, potentially fine-tuning its selectivity and potency for specific kinase targets by forming additional interactions within the ATP-binding cleft.

Caption: Hypothesized inhibition of RTK signaling by this compound.

Non-Receptor Tyrosine and Serine/Threonine Kinases

The versatility of the indolin-2-one scaffold extends to intracellular kinases that are pivotal in cell cycle regulation and stress response pathways.

-

p21-Activated Kinase 4 (PAK4): Novel indolin-2-one derivatives have been developed as potent inhibitors of PAK4, with IC50 values in the nanomolar range.[5] Inhibition of the PAK4/LIMK1/cofilin signaling pathway can effectively retard cancer cell growth, migration, and invasion.[5]

-

Cyclin-Dependent Kinases (CDKs): While some modifications to the related indirubin scaffold can shift activity away from CDKs, other indolin-2-one derivatives have been specifically designed to inhibit CDK2 and CDK4.[1][6] These kinases are central regulators of cell cycle progression, and their inhibition can induce cell cycle arrest.[6]

-

Glycogen Synthase Kinase 3β (GSK3β): In the context of neurodegenerative diseases, azaindolin-2-one derivatives have been identified as inhibitors of GSK3β, a key enzyme in the pathophysiology of Alzheimer's disease.[7]

| Indolin-2-one Derivative | Target Kinase | Reported Potency (IC50) | Therapeutic Area | Reference |

| Compound 12d | PAK4 | 16 nM | Oncology | [5] |

| Compound 12g | PAK4 | 27 nM | Oncology | [5] |

| Compound 9 | CDK-2 | ~2-5 µM (Cell-based) | Oncology | [6] |

| Compound 20 | VEGFR-2 | Nanomolar range | Oncology | [6] |

| Compound (E)-2f | GSK3β | 1.7 µM | Neurodegeneration | [7] |

Part 2: Exploring Non-Kinase Targets and Activities

Beyond kinase inhibition, the electrophilic nature and structural features of certain indolin-2-one derivatives enable them to interact with other classes of enzymes and pathways, particularly those involved in cellular stress and inflammation.

Thioredoxin Reductase (TrxR)

Indolin-2-one compounds engineered to include a Michael acceptor moiety function as potent inhibitors of thioredoxin reductase (TrxR).[8]

-

Mechanism: These compounds selectively target a selenocysteine residue in the active site of TrxR, leading to its irreversible inhibition.[8]

-

Downstream Effects: TrxR inhibition disrupts cellular redox balance, leading to an increase in oxidative stress, activation of apoptosis signal-regulating kinase 1 (ASK1), and subsequent cell death through MAPK signaling pathways.[8] This presents a distinct and powerful anti-cancer mechanism.

Caption: TrxR inhibition pathway leading to apoptosis.

Modulation of Inflammatory Pathways

Indole-2-one derivatives have demonstrated significant anti-inflammatory properties.

-

Cytokine Inhibition: Certain compounds have been shown to potently inhibit the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.[9]

-

5-Lipoxygenase (5-LOX): The indoline scaffold has also been used to develop inhibitors of 5-LOX, a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[10]

Part 3: A Practical Guide to Target Identification and Validation

As a Senior Application Scientist, my objective is to provide a logical, robust, and self-validating experimental framework. The following workflows outline a systematic approach to definitively identify and characterize the biological targets of this compound.

Caption: Experimental workflow for target identification and validation.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.

Principle: A luminescence-based assay (e.g., ADP-Glo™) quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 1 nM final assay concentrations).

-

Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of assay buffer.

-

Add 25 nL of the serially diluted compound or DMSO (for positive and negative controls).

-

Add 2.5 µL of a 2X enzyme/substrate mix (containing VEGFR-2 and poly(Glu, Tyr) substrate in assay buffer).

-

Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

-

-

Initiate Reaction: Add 5 µL of 1X ATP solution (at the Km concentration for VEGFR-2) to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Western Blot for Downstream Pathway Inhibition

This protocol validates if the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Principle: Following cell treatment with the inhibitor, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for both the phosphorylated and total forms of a target protein (e.g., p-ERK and total ERK).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and serum

-

VEGF-A recombinant protein

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., Rabbit anti-p-ERK1/2, Rabbit anti-ERK1/2)

-

Secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit)

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment:

-

Plate HUVECs and grow to ~80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer. Scrape and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in 5% BSA for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for phosphorylated ERK (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.

-

Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.

Conclusion

The indolin-2-one scaffold is a highly validated and therapeutically relevant structure in modern drug discovery. Based on extensive data from its analogs, this compound is strongly predicted to function as an inhibitor of protein kinases, particularly those involved in oncogenic signaling and angiogenesis, such as VEGFR, PDGFR, and PAK4. Furthermore, potential activities against non-kinase targets like thioredoxin reductase and inflammatory mediators should not be overlooked. The provided experimental workflows offer a clear and robust path for researchers to precisely elucidate the mechanism of action of this promising compound, moving from broad, hypothesis-generating screens to definitive, quantitative validation of its biological targets.

References

-

Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. (Source: NIH, URL: [Link])

-

Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (Source: PubMed, URL: [Link])

-

Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. (Source: Lancaster University, URL: [Link])

-

Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. (Source: PubMed, URL: [Link])

-

Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach. (Source: PubMed, URL: [Link])

-

Synthesis and Biological Evaluation of Certain hydrazonoindolin-2-one Derivatives as New Potent Anti-Proliferative Agents. (Source: PubMed, URL: [Link])

-

Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (Source: NIH, URL: [Link])

-

Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. (Source: NIH, URL: [Link])

-

Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (Source: MDPI, URL: [Link])

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (Source: Journal of Cancer Therapy and Research, URL: [Link])

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (Source: NIH, URL: [Link])

-

Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (Source: PubMed Central, URL: [Link])

Sources

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - UCL Discovery [discovery.ucl.ac.uk]

- 9. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxyindolin-2-one: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 7-Methoxyindolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its discovery and historical context, explore the evolution of its synthesis, detail its physicochemical and spectroscopic properties, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile scaffold.

Introduction: The Oxindole Core and the Significance of Methoxy Substitution

The indolin-2-one, or oxindole, skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The inherent reactivity and structural features of the oxindole ring system make it an attractive starting point for the design of enzyme inhibitors and receptor modulators.

The introduction of a methoxy group at the 7-position of the indolin-2-one core, yielding this compound, significantly influences the molecule's electronic properties and steric profile. This substitution can enhance binding affinity to biological targets, improve pharmacokinetic properties, and open new avenues for synthetic diversification. This guide will explore the unique characteristics and scientific journey of this specific methoxy-substituted oxindole.

Discovery and Historical Context

While a singular, definitive "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the broader exploration of substituted oxindoles. The foundational methods for synthesizing the core oxindole structure were established by chemists such as Stolle and Gassman.

The Stollé synthesis , first reported in the early 20th century, involves the reaction of anilines with α-haloacid chlorides or oxalyl chloride, followed by a Friedel–Crafts cyclization. This method provided a versatile route to a variety of N-substituted and ring-substituted oxindoles.

Later, the Gassman indole synthesis offered another powerful tool for the preparation of substituted indoles and oxindoles.[1][2] This one-pot reaction utilizes an aniline and a ketone bearing a thioether substituent to construct the indole ring system.[1]

It is highly probable that this compound was first synthesized as part of broader investigations into the scope and limitations of these and other early indole synthesis methodologies. The starting material, 2-methoxyaniline, would have been a logical choice for researchers exploring the influence of electron-donating groups on the cyclization reactions that form the oxindole core. The initial interest in such a compound would have been primarily from a fundamental chemical synthesis perspective, with its potential applications in medicinal chemistry being recognized more recently.

Synthesis of this compound: A Historical and Modern Perspective

The synthesis of this compound can be approached through various strategies, ranging from classical named reactions to modern catalytic methods.

Classical Synthetic Approaches

While direct historical evidence for the application of these methods for the specific synthesis of this compound is scarce in readily available literature, the following classical reactions represent plausible early routes:

-

Stollé Synthesis: This approach would involve the acylation of 2-methoxyaniline with chloroacetyl chloride to form 2-chloro-N-(2-methoxyphenyl)acetamide, followed by an intramolecular Friedel-Crafts cyclization, typically promoted by a Lewis acid like aluminum chloride, to yield this compound.

-

Gassman Oxindole Synthesis: A variation of the Gassman indole synthesis can be employed to produce oxindoles. This would involve the reaction of 2-methoxyaniline with a suitable α-carboalkoxy sulfide.[3]

These early methods, while foundational, often required harsh reaction conditions and sometimes resulted in modest yields.

Modern Synthetic Methodologies

More recent synthetic efforts have focused on developing milder and more efficient routes to this compound and its derivatives. One such contemporary method involves an iridium-catalyzed C-H amidation.

A general representation of a modern synthetic approach is the intramolecular cyclization of a suitably substituted precursor. For instance, a substituted phenylacetamide can undergo intramolecular cyclization to form the oxindole ring.

Below is a conceptual workflow illustrating a modern synthetic approach to this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Modern Synthesis

The following protocol is a representative example of a modern synthetic procedure for a derivative of this compound, which involves the initial formation of the parent compound.

Synthesis of 7-methoxy-3,3-dimethylindolin-2-one [1]

-

Step 1: Deprotonation of this compound. To a solution of this compound (300 mg, 1.84 mmol) and LiCl (195 mg, 4.60 mmol) in THF (5.0 mL), 1.60 M n-butyllithium in hexane (2.4 mL, 3.86 mmol) is added at 0 °C. The mixture is stirred for 1 hour at 0 °C.

-

Step 2: Alkylation. Methyl iodide (240 μL, 3.86 mmol) is added to the reaction mixture, which is then stirred at room temperature overnight.

-

Step 3: Workup and Purification. The mixture is diluted with H₂O and extracted with ethyl acetate. The organic layer is washed with H₂O and brine, and dried over MgSO₄. After filtration and concentration, the residue is purified by flash chromatography (solvent: EtOAc/Hexane = 1/9 to 1/2) to give the title compound.

This procedure highlights the utility of this compound as a key intermediate for the synthesis of more complex substituted oxindoles.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its identification and for understanding its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | White solid |

| Melting Point | 139-141 °C |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 3.56 (s, 2H), 3.88 (s, 3H), 6.83 (dd, J = 7.4, 17.2 Hz, 2H), 6.98 (t, J = 7.8 Hz, 1H).

Infrared (IR) Spectroscopy

Key expected vibrational frequencies for this compound include:

-

N-H stretching: Around 3200-3400 cm⁻¹

-

C=O stretching (lactam): A strong absorption around 1700-1720 cm⁻¹

-

C-O stretching (methoxy): Around 1250 cm⁻¹ and 1030 cm⁻¹

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 163.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable building block in the development of new therapeutic agents, primarily due to the established biological activities of the broader oxindole class.

Anti-inflammatory Activity

Indole-2-one derivatives have been extensively investigated as anti-inflammatory agents.[3] These compounds can modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] The 7-methoxy substituent can play a crucial role in optimizing the potency and selectivity of these inhibitors.

Anticancer Properties

The oxindole core is a well-known pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. The substitution pattern on the oxindole ring is critical for achieving potent and selective inhibition of specific kinases involved in cancer cell signaling. While specific studies on the anticancer activity of this compound are not abundant, its derivatives are of significant interest in this area.

Conclusion

This compound, a seemingly simple heterocyclic compound, has a rich, albeit not always explicitly documented, history rooted in the foundational discoveries of indole and oxindole synthesis. From its likely origins as a subject of academic curiosity in the exploration of classical synthetic reactions, it has evolved into a valuable building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the 7-methoxy group, make it an attractive scaffold for the development of novel anti-inflammatory and anticancer agents. As synthetic methodologies continue to advance and our understanding of disease pathways deepens, the full potential of this compound and its derivatives in drug discovery is yet to be fully realized.

References

- Gassman, P. G.; van Bergen, T. J. "General method for the synthesis of indoles." J. Am. Chem. Soc.1974, 96 (17), 5508–5512.

- Stollé, R. "Über eine neue Methode zur Darstellung N-substituierter Isatine. (Vorläufige Mitteilung)." Ber. Dtsch. Chem. Ges.1913, 46 (3), 3915–3916.

-

Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules2022 , 27(22), 7905. [Link]

- Gassman, P. G.; Gruetzmacher, G.; van Bergen, T. J. "Use of halogen-sulfide complexes in the synthesis of indoles, oxindoles, and alkylated aromatic amines." J. Am. Chem. Soc.1973, 95 (19), 6508–6509.

-

Chen, G., et al. "Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents." Drug Design, Development and Therapy2016 , 10, 3997–4013. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Derivatization of 7-Methoxyindolin-2-one

Foreword: The Enduring Relevance of the Indolin-2-one Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—cores that are capable of binding to multiple biological targets with high affinity. The indolin-2-one (or oxindole) scaffold is a quintessential example of such a framework.[1][2] Its rigid, bicyclic structure provides a stable platform for a variety of functional groups, enabling the precise spatial orientation required for potent and selective interactions with protein targets, particularly the ATP-binding pocket of kinases. The strategic introduction of a methoxy group at the 7-position yields 7-methoxyindolin-2-one, a key intermediate that modulates the electronic and steric properties of the core, often enhancing biological activity and metabolic stability. This guide provides an in-depth exploration of the synthesis of this valuable scaffold and its subsequent derivatization into therapeutically relevant compounds, grounded in field-proven methodologies and mechanistic rationale.

Foundational Synthesis: Constructing the this compound Core

The creation of the indolin-2-one core is the critical first step. While numerous named reactions exist for indole synthesis (e.g., Fischer, Bartoli, Reissert), the construction of the oxindole ring often involves cyclization of an appropriate aniline precursor. A common and reliable strategy involves the reductive cyclization of a 2-nitrophenylacetate derivative. This approach is advantageous due to the wide availability of starting materials and the generally high yields of the cyclization step.

Below is a logical workflow for a typical synthesis of the this compound core.

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust, two-step synthesis starting from a commercially available precursor. The causality behind each step is critical for success.

Step 1: Synthesis of Methyl 2-(2-methoxy-6-nitrophenyl)acetate

-

Rationale: This step introduces the methoxy group at the desired position via a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is an excellent leaving group, activated by the strongly electron-withdrawing nitro group in the ortho position. Sodium methoxide serves as a potent, yet common, nucleophile.

-

Methodology:

-

To a solution of methyl 2-(2-fluoro-6-nitrophenyl)acetate (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 0.2 M), add sodium methoxide (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure methyl 2-(2-methoxy-6-nitrophenyl)acetate.

-

Step 2: Reductive Cyclization to this compound

-

Rationale: This is a tandem reaction where the nitro group is first reduced to an amine, which then undergoes an intramolecular cyclization via nucleophilic attack on the ester carbonyl, eliminating methanol to form the lactam ring. Iron powder in acetic acid is a classic, cost-effective, and highly efficient reagent for this transformation.

-

Methodology:

-

Prepare a suspension of iron powder (5.0 equiv) in a 1:1 mixture of acetic acid and water.

-

Add a solution of methyl 2-(2-methoxy-6-nitrophenyl)acetate (1.0 equiv) in acetic acid to the iron suspension.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 2-3 hours. The reaction is often exothermic.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a solid.

-

Derivatization Strategies: Unlocking Therapeutic Potential

The true power of the this compound scaffold lies in its capacity for strategic derivatization at several key positions, most notably the N1 (lactam nitrogen) and C3 (methylene) positions. These modifications allow for the fine-tuning of steric bulk, electronic properties, and hydrogen bonding potential to optimize binding to specific biological targets.

Caption: Primary sites for functionalization on the this compound scaffold.

Protocol 1: C3-Derivatization via Aldol Condensation

This is one of the most common methods for introducing diversity at the C3 position, often used to synthesize kinase inhibitors and anti-inflammatory agents.[3] The reaction involves the condensation of the active methylene group at C3 with an aldehyde.

-

Rationale: The protons on the C3 carbon are acidic due to the adjacent electron-withdrawing carbonyl group. A base can deprotonate this position, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of an aldehyde. Subsequent dehydration leads to a stable, conjugated system. Sodium ethoxide is an effective base for this transformation.[3]

-

Target Molecule Example: (Z)-3-(4-hydroxybenzylidene)-7-methoxyindolin-2-one

-

Methodology:

-

Dissolve this compound (1.0 equiv) and 4-hydroxybenzaldehyde (1.0 equiv) in absolute ethanol.

-

Stir the solution at room temperature for 5 minutes.

-

Add a catalytic amount of freshly prepared sodium ethoxide in ethanol (NaOEt/EtOH, ~0.1 equiv).

-

Stir the resulting mixture at room temperature overnight. A precipitate often forms as the reaction proceeds.

-

Remove the solvent under vacuum.

-

Wash the residue with brine and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the desired C3-substituted derivative.[3]

-

Protocol 2: N1-Derivatization via Acylation

N-acylation is used to introduce amide functionalities, which can act as hydrogen bond donors or acceptors, crucial for target engagement.

-

Rationale: The lactam nitrogen can be deprotonated by a non-nucleophilic base or, more commonly, can act as a nucleophile itself, attacking an acyl chloride. A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl byproduct generated during the reaction.[3]

-

Target Molecule Example: 1-acetyl-7-methoxyindolin-2-one

-

Methodology:

-

Dissolve this compound (1.0 equiv) in an anhydrous solvent like THF or Dichloromethane (DCM).

-

Add triethylamine (TEA, 1.5 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent under vacuum.

-

Wash the residue with brine and extract with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-acylated product, which can be further purified if necessary.[3]

-

Biological Significance and Applications

Derivatives of this compound have demonstrated a wide range of biological activities, establishing this scaffold as a cornerstone in modern drug discovery. Their primary role has been as inhibitors of protein kinases, enzymes that play a central role in cell signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer and inflammatory disorders.[4]

Caption: Mechanism of action for indolin-2-one derivatives as kinase inhibitors.

Key Therapeutic Areas:

-

Oncology: Many indolin-2-one derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that feed tumors). By blocking these kinases, the compounds inhibit tumor growth and metastasis.[2]

-

Anti-inflammatory Agents: Chronic inflammation is driven by signaling molecules called cytokines, whose effects are often mediated by the Janus kinase (JAK) family. Selective JAK inhibitors based on the indolin-2-one scaffold can block these pro-inflammatory signals.[5] For instance, certain derivatives have been shown to inhibit the release of TNF-α and IL-6, key cytokines in inflammatory diseases like rheumatoid arthritis and sepsis.[3]

-

Antiproliferative Agents: Beyond kinase inhibition, some hydrazonoindolin-2-one derivatives have been shown to induce cell cycle arrest and are effective against multidrug-resistant cancer cell lines.[6]

Structure-Activity Relationship (SAR) Data

The following table summarizes representative data for indolin-2-one derivatives, highlighting the impact of substitution on biological activity.

| Compound Class | R¹ (N1-Position) | R² (C3-Substituent) | Target/Activity | Representative IC₅₀ | Reference |

| Anti-inflammatory | H | (Z)-benzylidene | TNF-α / IL-6 Release | ~5-20 µM | [3] |

| Anticancer | H | 2-(4-phenylthiazol-2-yl)hydrazono | Antiproliferative (A-549 cells) | 2.14 µM | [6] |

| Kinase Inhibitor | Acrylamide derivative | Pyrimidinyl-indole | JAK1 Kinase | < 1 nM | [5] |

Conclusion and Future Outlook

The this compound core represents a robust and versatile platform for the development of targeted therapeutics. The synthetic methodologies outlined in this guide are scalable and adaptable, allowing for the creation of large, diverse libraries for high-throughput screening. The causality-driven approach to protocol design—understanding why a specific reagent or condition is used—is paramount for troubleshooting and optimization. Future research will likely focus on developing derivatives with even greater selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles. The continued exploration of this privileged scaffold promises to yield the next generation of innovative medicines for treating cancer, inflammation, and other complex diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]

- 5. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 7-Methoxyindolin-2-one: A Technical Guide

Introduction to 7-Methoxyindolin-2-one and the Imperative of Spectroscopic Characterization

This compound, a derivative of the privileged indolin-2-one scaffold, represents a molecule of significant interest in medicinal chemistry. The oxindole core is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. Structural modifications, such as the introduction of a methoxy group at the 7-position, can profoundly influence the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation is a critical prerequisite for any further investigation or application.

Spectroscopic analysis provides the foundational data for structural elucidation. Each technique offers a unique window into the molecular architecture:

-

NMR spectroscopy maps the carbon-hydrogen framework.

-

IR spectroscopy identifies the functional groups present.

-

Mass spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.

This guide will navigate the principles and methodologies of each technique, culminating in a synthesized interpretation of the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Expected ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons. Based on the structure of this compound, we can predict the following signals. It is important to note that the exact chemical shifts can vary depending on the solvent used.[1]

Experimental Protocol (General for ¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a 400 or 500 MHz instrument would be set, including an appropriate spectral width, number of scans (typically 8-16 for ¹H), and a relaxation delay of 1-2 seconds.

-

Data Acquisition: Acquire the Free Induction Decay (FID) and process the data using Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| NH (Indolinone) | 8.0 - 10.0 | Broad Singlet | 1H | - | The amide proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

| H-4 | ~6.8 - 7.2 | Doublet | 1H | ~7-8 | Aromatic proton ortho to the methoxy group and meta to the amide carbonyl. |

| H-5 | ~6.8 - 7.2 | Triplet | 1H | ~7-8 | Aromatic proton coupled to H-4 and H-6. |

| H-6 | ~6.8 - 7.2 | Doublet | 1H | ~7-8 | Aromatic proton meta to the methoxy group and ortho to the amide carbonyl. |

| OCH₃ | ~3.8 | Singlet | 3H | - | Methoxy protons are shielded and typically appear as a sharp singlet. |

| CH₂ (Position 3) | ~3.5 | Singlet | 2H | - | The methylene protons of the indolinone ring are adjacent to a carbonyl group and are expected to appear as a singlet. |

Note: The aromatic protons (H-4, H-5, H-6) will likely form a complex multiplet system, and their exact shifts and coupling patterns would require experimental data or advanced simulation for precise assignment.

Expected ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Position 2) | ~175 | The carbonyl carbon of the lactam is significantly deshielded. |

| C-7a | ~140 | Aromatic quaternary carbon attached to the nitrogen. |

| C-7 | ~145 | Aromatic quaternary carbon attached to the methoxy group. |

| C-3a | ~130 | Aromatic quaternary carbon at the ring junction. |

| C-4 | ~110 | Aromatic carbon ortho to the methoxy group. |

| C-5 | ~120 | Aromatic carbon. |

| C-6 | ~115 | Aromatic carbon. |

| OCH₃ | ~55 | Methoxy carbon, shielded. |

| CH₂ (Position 3) | ~35 | Aliphatic carbon adjacent to a carbonyl group. |

Note: These are estimated chemical shifts. Precise values can be influenced by solvent and other factors.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (General for ATR-IR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| ~3200 | N-H Stretch | Medium, Broad | Amide (Lactam) |

| ~3050 | C-H Stretch (Aromatic) | Medium | Aromatic Ring |

| ~2950 | C-H Stretch (Aliphatic) | Medium | Methylene (CH₂) and Methyl (OCH₃) |

| ~1710 | C=O Stretch | Strong | Amide (Lactam) Carbonyl |

| ~1610, ~1480 | C=C Stretch | Medium-Strong | Aromatic Ring |

| ~1250 | C-O Stretch (Aryl Ether) | Strong | Methoxy Group |

| ~1100 | C-N Stretch | Medium | Amide (Lactam) |

The presence of a strong absorption around 1710 cm⁻¹ is highly characteristic of the lactam carbonyl group in the five-membered ring. The broad N-H stretch around 3200 cm⁻¹ further confirms the amide functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol (General for ESI-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺˙): The molecular formula of this compound is C₉H₉NO₂. The expected exact mass of the molecular ion would be approximately 163.06 g/mol . In a high-resolution mass spectrum, this would be observed as a prominent peak.

-

Key Fragmentation Pathways: Electron impact (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragment ions. A plausible fragmentation pathway is the loss of the methoxy group as a radical (•OCH₃) or formaldehyde (CH₂O), followed by the loss of carbon monoxide (CO) from the lactam ring.

Table 4: Predicted Key Fragment Ions for this compound

| m/z | Proposed Fragment | Plausible Loss |

| 163 | [C₉H₉NO₂]⁺˙ | Molecular Ion |

| 132 | [C₈H₆NO]⁺ | Loss of •OCH₃ |

| 133 | [C₈H₇NO]⁺˙ | Loss of CH₂O |

| 104 | [C₇H₆N]⁺ | Loss of CO from m/z 132 |

The analysis of these fragmentation patterns can provide confirmatory evidence for the proposed structure.

Synthesis and Structural Elucidation Workflow

The definitive characterization of this compound relies on a cohesive interpretation of all spectroscopic data. The following workflow illustrates the logical process of structural elucidation.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Conclusion

The spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a comprehensive toolkit for its structural elucidation. While this guide has relied on predicted data and analysis of related structures due to a lack of complete experimental spectra in the public domain, the principles and expected outcomes outlined herein provide a solid foundation for researchers. The amide N-H and C=O signals in IR, the distinct aromatic and aliphatic proton and carbon signals in NMR, and the molecular ion peak with its characteristic fragmentation in MS, all converge to create a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel oxindole derivatives.

References

- BenchChem. (2025). An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure. Retrieved from a relevant chemical supplier website.

- Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. Chemistry Connected.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

- University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. Retrieved from a university chemistry department website.

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from a university chemistry department website.

Sources

A Guide to the Structural Elucidation of 7-Methoxyindolin-2-one: A Technical Whitepaper for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of 7-Methoxyindolin-2-one, a molecule of significant interest within the broader class of indolin-2-one derivatives. Recognizing the critical role of precise three-dimensional structural data in modern drug design and development, this document outlines the synthesis, crystallization, and crystallographic analysis workflow. Due to the current unavailability of a publicly deposited crystal structure for this compound, this guide will leverage the crystallographic data of the closely related analogue, 7-Methoxyindan-1-one, as a practical case study for data interpretation and analysis.

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Derivatives of this heterocyclic system have been extensively investigated and developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1][2] Misregulation of kinase activity is a hallmark of many diseases, particularly cancer. The development of selective kinase inhibitors is therefore a major focus of pharmaceutical research.

Understanding the precise three-dimensional arrangement of atoms in this compound is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the geometric and conformational foundation for understanding how modifications to the molecule affect its biological activity.

-

Rational Drug Design: The crystal structure can be used for in silico studies, such as molecular docking, to predict and rationalize the binding of the molecule to its biological target, for instance, the ATP-binding pocket of a kinase.[1][2]

-

Lead Optimization: Detailed knowledge of intermolecular interactions in the crystalline state can inform strategies for improving physicochemical properties of drug candidates, such as solubility and crystal packing.

This guide will walk researchers through the necessary steps to obtain and analyze the crystal structure of this compound, a process that is fundamental to advancing our understanding and application of this important class of molecules.

Synthesis and Crystallization of this compound

The first and often most crucial step in structural elucidation by X-ray crystallography is the preparation of high-quality single crystals. This begins with the synthesis of the target compound.

Synthetic Pathway

A plausible synthetic workflow for this compound is outlined below:

Caption: Generalized synthetic and crystallization workflow for this compound.

Experimental Protocol: Crystallization

Obtaining diffraction-quality single crystals is an empirical process that often requires screening various conditions. The following are common and effective methods for the crystallization of small organic molecules.

Protocol 1: Slow Evaporation

-

Solvent Selection: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like acetone/water) to near saturation at room temperature.

-

Incubation: Transfer the solution to a clean vial and cover it loosely with a cap or parafilm containing small perforations.

-

Crystal Growth: Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

Protocol 2: Vapor Diffusion

-

Sample Preparation: Dissolve the compound in a small volume of a relatively non-volatile solvent to create a concentrated solution. Place this in a small, open vial.

-

Reservoir Preparation: Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble.

-

Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

X-ray Crystallographic Analysis

Once suitable single crystals are obtained, the process of determining the molecular structure via X-ray diffraction can begin.

The X-ray Crystallography Workflow

The determination of a crystal structure is a systematic process, from data collection to structure refinement and validation.

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Case Study: Crystallographic Data of 7-Methoxyindan-1-one

As a proxy for the yet-to-be-determined structure of this compound, we present the crystallographic data for 7-Methoxyindan-1-one.[4] This molecule shares a similar bicyclic core and a methoxy substituent at the 7-position, making it a relevant structural analog.

| Parameter | 7-Methoxyindan-1-one[4] |

| Chemical Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.18 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5386 (7) |

| b (Å) | 10.4949 (9) |

| c (Å) | 18.8536 (16) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1689.5 (2) |

| Z | 8 |

| Temperature (K) | 297 |

| Radiation | Mo Kα |

| R-factor (R1) | 0.037 |

| wR2 | 0.116 |

Data Interpretation and Key Structural Features:

The crystal structure of 7-Methoxyindan-1-one reveals an essentially planar indanone unit.[4] In the crystal packing, molecules are linked through C—H···O hydrogen bonds, forming layers. These layers are further stabilized by C—H···π interactions, creating a three-dimensional network.[4] Such non-covalent interactions are crucial for understanding the solid-state properties of the compound and can provide insights into potential intermolecular interactions in a biological context.

The Role of Structural Data in Drug Development

The acquisition of a high-resolution crystal structure for this compound would be a significant milestone in the development of new therapeutics based on this scaffold.

Caption: The central role of the crystal structure in the drug development pipeline.

A confirmed crystal structure enables:

-

Target Engagement Validation: By docking the experimentally determined structure into the active site of a target protein, researchers can generate hypotheses about the binding mode and key interactions, which can then be tested experimentally.

-

Rational Design of Analogs: The structure provides a template for designing new analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Intellectual Property: A novel crystal form (polymorph) can be a patentable discovery, providing a competitive advantage.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this technical guide has provided a comprehensive framework for its determination and analysis. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the critical structural data needed to unlock the full potential of this promising molecule. The case study of the analogous 7-Methoxyindan-1-one highlights the type of detailed structural insights that can be gained from such studies. The indolin-2-one scaffold continues to be a fertile ground for the discovery of new medicines, and the application of crystallographic techniques will undoubtedly play a pivotal role in the future development of this important class of compounds.

References

-

Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., Fukuda, J. Y., Chu, J., Nematalla, A., Wang, X., Chen, H., & Tang, L. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

-

PubMed. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]

-

Pargellis, C., Regan, J., & Bentivoglio, G. (2011). Indolin-2-one p38α inhibitors I: design, profiling and crystallographic binding mode. Bioorganic & Medicinal Chemistry Letters, 21(14), 4130-4133. [Link]

-

Mironova, D. G., Bakhtin, I. V., & Zarubaev, V. V. (2021). Crystal and Molecular Structural Features of Indolin-2-One Derivatives with Sterically Hindered Phenol Moieties. Russian Journal of General Chemistry, 91(12), 2534-2541. [Link]

-

Gangloff, A. R., et al. (2005). Synthesis and Sar of 3-(quinolin-2-yl)indolin-2-ones as kinase inhibitors: Crystallographic evidence for an unique binding conformation. 229th National Meeting of the American-Chemical-Society. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methoxyindan-1-one. PubChem. [Link]

-

Materials Project. (n.d.). Materials Explorer. Materials Project. [Link]

-

Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]

-

Wang, Y., Chen, J., & Wu, J. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 11, 2539-2553. [Link]

-

Taha, M. O., et al. (2016). Crystal structures of 2-methoxyisoindoline-1,3-dione, 1,3-dioxoisoindolin-2-yl methyl carbonate and 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl methyl carbonate: three anticonvulsant compounds. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 884-890. [Link]

-

Sakthivel, A., et al. (2021). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 190-194. [Link]

-